3-Bromo-2-butoxy-5-chloropyridine

Description

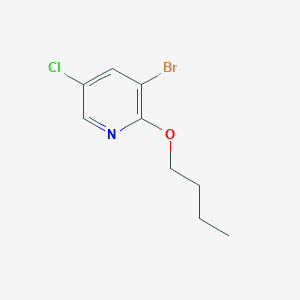

3-Bromo-2-butoxy-5-chloropyridine is a halogenated pyridine derivative featuring a bromine atom at position 3, a chlorine atom at position 5, and a butoxy group at position 2. Pyridine derivatives with halogen and alkoxy substituents are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their electrophilic halogen atoms and tunable solubility properties . The butoxy group, a four-carbon alkoxy chain, likely enhances lipophilicity compared to shorter-chain analogs, influencing solubility and reactivity in organic media .

Properties

IUPAC Name |

3-bromo-2-butoxy-5-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClNO/c1-2-3-4-13-9-8(10)5-7(11)6-12-9/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHBSFLLSLWITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-butoxy-5-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-butoxy-5-chloropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-butoxy-5-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or lithium aluminum hydride in solvents like tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like toluene or ethanol.

Major Products:

- Substituted pyridines

- Pyridine N-oxides

- Dehalogenated pyridines

- Coupled products with various functional groups

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-2-butoxy-5-chloropyridine has the molecular formula C₉H₁₁BrClNO. It is characterized by the presence of bromine and chlorine atoms along with a butoxy substituent on the pyridine ring. The unique structure enhances its reactivity and solubility, making it an important intermediate in synthetic chemistry.

Organic Synthesis

The compound serves as a crucial building block for synthesizing complex organic molecules and heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into the pyridine ring, facilitating the creation of diverse chemical entities.

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its potential as an intermediate in drug synthesis. Pyridine derivatives are known to interact with biological targets, making this compound a candidate for developing bioactive molecules. While specific biological activity data is limited, its structural analogs often exhibit significant pharmacological properties.

Agrochemicals

The compound is also utilized in the production of agrochemicals, where it can be modified to enhance herbicidal or pesticidal activity. Its unique substituents may improve solubility and efficacy in agricultural applications.

Nucleophilic Substitution Reactions

Research has demonstrated that varying nucleophiles can significantly affect the yield and selectivity of products formed from this compound. For instance, studies indicate that using different bases and solvents can optimize reaction conditions for desired outcomes .

Pharmaceutical Applications

Several studies have explored the use of this compound as an intermediate in synthesizing potential drug candidates. For example, derivatives have shown promise in targeting specific biological pathways due to their structural characteristics .

Mechanism of Action

The mechanism of action of 3-Bromo-2-butoxy-5-chloropyridine depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds.

Comparison with Similar Compounds

Table 1: Key Properties of Alkoxy-Substituted Pyridines

Table 2: Amino- and Methyl-Substituted Analogs

Biological Activity

3-Bromo-2-butoxy-5-chloropyridine is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine, chlorine, and butoxy groups. The presence of these halogens and alkoxy groups significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study examining various halogenated compounds, it was found to inhibit the growth of both pathogenic bacteria and fungi. The compound's mechanism appears to involve the disruption of microbial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Cytotoxicity

In vitro assays have shown that this compound possesses cytotoxic properties against various cancer cell lines. The compound was evaluated for its ability to induce apoptosis in human cancer cells, with results indicating significant cell death at concentrations above 50 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 45 |

| MCF7 (Breast Cancer) | 38 |

| A549 (Lung Cancer) | 50 |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular metabolism or interfere with signaling pathways, leading to altered cell proliferation and survival rates .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of halogenated pyridines demonstrated that this compound effectively reduced bacterial load in infected animal models. The compound showed a significant reduction in E. coli populations in the gut, suggesting potential applications in treating gastrointestinal infections .

- Cytotoxicity in Cancer Research : In a comparative study of various pyridine derivatives, this compound was highlighted for its superior cytotoxic effects against MCF7 breast cancer cells. The study provided insights into its potential as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.